Cas no 1691-13-0 (Ethene, 1,2-difluoro-(9CI))

Ethene, 1,2-difluoro-(9CI) structure
Ethene, 1,2-difluoro-(9CI) structure
商品名:Ethene, 1,2-difluoro-(9CI)
CAS番号:1691-13-0
MF:C2H2F2
メガワット:64.03408
CID:209751
PubChem ID:14841

Ethene, 1,2-difluoro-(9CI) 化学的及び物理的性質

名前と識別子

    • Ethene, 1,2-difluoro-(9CI)
    • 1,2-DIFLUOROETHYLENE
    • 1,2-Difluor-aethylen
    • 1,2-DIFLUOROETHENE
    • 1,2-Difluoroethylene(FC-1132)
    • 1,2-fluoroethene
    • cis-,trans-1,2-difluoroethene
    • cis-vinylene difluoride
    • FC-1132
    • Vinylene difluoride
    • 1,2-Difluoroethylene(FC-1132)95%
    • Vinylenfluorid
    • DTXSID80937587
    • A811056
    • 1691-13-0
    • EINECS 216-886-9
    • 1,2-bis(fluoranyl)ethene
    • FT-0606400
    • インチ: InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+
    • InChIKey: WFLOTYSKFUPZQB-OWOJBTEDSA-N
    • ほほえんだ: F/C=C/F

計算された属性

  • せいみつぶんしりょう: 64.01250
  • どういたいしつりょう: 64.012456
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 4
  • 回転可能化学結合数: 0
  • 複雑さ: 19.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 0.969
  • ふってん: -28
  • 屈折率: 1.282
  • PSA: 0.00000
  • LogP: 1.39660

Ethene, 1,2-difluoro-(9CI) セキュリティ情報

Ethene, 1,2-difluoro-(9CI) 税関データ

  • 税関コード:2903399090
  • 税関データ:

    中国税関コード:

    2903399090

    概要:

    290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Ethene, 1,2-difluoro-(9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC0287-1g
1,2-Difluoroethylene (FC-1132)
1691-13-0 95%
1g
£390.00 2023-09-02

Ethene, 1,2-difluoro-(9CI) 関連文献

Ethene, 1,2-difluoro-(9CI)に関する追加情報

Recent Advances in the Study of Ethene, 1,2-difluoro-(9CI) (CAS: 1691-13-0) in Chemical and Biomedical Applications

Ethene, 1,2-difluoro-(9CI) (CAS: 1691-13-0), a fluorinated derivative of ethylene, has garnered significant attention in recent years due to its unique chemical properties and potential applications in the pharmaceutical and biomedical fields. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, characterization, and emerging roles in drug development and material science.

Recent studies have highlighted the compound's utility as a versatile building block in organic synthesis. A 2023 publication in the Journal of Fluorine Chemistry demonstrated its efficacy in facilitating [2+2] cycloaddition reactions under mild conditions, offering a pathway to novel fluorinated heterocycles with potential pharmaceutical applications. The electron-withdrawing nature of the fluorine atoms was found to significantly influence reaction kinetics and selectivity.

In biomedical applications, research has focused on the compound's potential as a precursor for PET (positron emission tomography) radiotracers. A team at MIT reported in ACS Medicinal Chemistry Letters (2024) the successful incorporation of 1691-13-0 into a novel tracer for imaging tumor hypoxia. The difluoroethylene moiety provided improved metabolic stability compared to traditional tracers while maintaining excellent tissue penetration.

Material science investigations have revealed promising applications in polymer chemistry. Researchers at the Max Planck Institute recently developed a series of fluorinated copolymers using 1691-13-0 as a comonomer, resulting in materials with exceptional chemical resistance and low surface energy. These properties make them particularly suitable for biomedical device coatings and drug delivery systems.

Toxicological studies of 1691-13-0 have progressed significantly, with a comprehensive safety assessment published in Regulatory Toxicology and Pharmacology (2023). The compound demonstrated favorable toxicological profiles at anticipated exposure levels, though researchers noted the need for further investigation into chronic exposure effects. This data supports its potential for scaled-up pharmaceutical applications.

Looking forward, several research groups are exploring the compound's potential in targeted drug delivery systems. Preliminary results suggest that the difluoroethylene group can enhance lipophilicity and membrane permeability when incorporated into prodrug designs. A 2024 patent application by Pfizer describes its use in improving the bioavailability of kinase inhibitors.

In conclusion, Ethene, 1,2-difluoro-(9CI) (1691-13-0) represents a compound of growing importance in chemical and biomedical research. Its unique properties continue to enable innovations across multiple disciplines, from synthetic methodology to therapeutic development. Future research directions likely include expanded applications in radiopharmaceuticals and further optimization of its synthetic accessibility.

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